molecular formula C22H26O11 B1256653 Ternstroside A

Ternstroside A

Cat. No.: B1256653
M. Wt: 466.4 g/mol
InChI Key: QAOKYQQABTYYAS-MIUGBVLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

gymnanthera and T. japonica) within the Theaceae family . Structurally, Ternstroside D features a steroidal backbone conjugated with a β-D-glucoside moiety, substituted with 2-(3,4-dihydroxyphenethoxy)ethoxy and [(3,4-dihydroxyphenylacetyl)oxy]oxy residues . Its antioxidant properties, confirmed via in vitro assays, further enhance its pharmacological relevance .

Properties

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-(3,4-dihydroxyphenyl)acetate

InChI

InChI=1S/C22H26O11/c23-10-17-19(29)20(30)21(33-18(28)9-12-2-4-14(25)16(27)8-12)22(32-17)31-6-5-11-1-3-13(24)15(26)7-11/h1-4,7-8,17,19-27,29-30H,5-6,9-10H2/t17-,19-,20+,21-,22-/m1/s1

InChI Key

QAOKYQQABTYYAS-MIUGBVLSSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CC3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)OC(=O)CC3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key differences between Ternstroside D and structurally or functionally related compounds:

Compound Structural Features Source Primary Bioactivities
Ternstroside D Steroid core + β-D-glucoside with dihydroxyphenethoxy groups Ternstroemia spp. (Asia/East Asia) IDH1/2 dual inhibition (ΔGbind = -84.45 kcal/mol), antioxidant activity, high oral bioavailability
Ternstroside B Phenylethanoid glycoside with sugar-linked phenylpropanoid moiety T. lineata calyx Antibacterial, antioxidant (limited to specific plant organs)
GSK321A Synthetic small-molecule inhibitor Chemical synthesis Selective IDH1 inhibition (docking score: -9.6 kcal/mol)
Enasidenib (AG-221) Synthetic quinolinone derivative Chemical synthesis Selective IDH2 inhibition (docking score: -8.9 kcal/mol)

Pharmacokinetic and Binding Affinity Comparison

Ternstroside D outperforms both natural analogs and synthetic inhibitors in key metrics:

Parameter Ternstroside D Ternstroside B GSK321A Enasidenib
IDH1 Docking Score -14.2 kcal/mol N/A -9.6 kcal/mol N/A
IDH2 Docking Score -16.822 kcal/mol N/A N/A -8.9 kcal/mol
ΔGbind (MM-GBSA) -84.45 kcal/mol N/A N/A N/A
Water Solubility High Not reported Not reported Moderate
BBB Penetration Limited Not reported High High
Caco-2 Permeability Acceptable Not reported High High

Key Interactions and Stability

Ternstroside D forms stable interactions with IDH1/2 active-site residues (e.g., Lys126, Tyr285 in IDH1; Lys18 in IDH2), mimicking binding modes of established inhibitors like GSK321A . Molecular dynamics (MD) simulations (100 ns) confirm stable ligand-protein complexes (RMSD < 2.5 Å) and favorable solvent-accessible surface area (SASA) and polar surface area (PSA) metrics . In contrast, Ternstroside B lacks reported enzyme-binding activity, likely due to its simpler phenylethanoid structure .

ADME/T Profile

Critical Analysis of Evidence Limitations

The absence of data on Ternstroside A in the provided literature limits direct comparisons. However, Ternstroside D’s structural complexity and dual inhibitory activity distinguish it from simpler glycosides (e.g., Ternstroside B) and synthetic inhibitors. Further studies should explore:

  • Synthetic accessibility of Ternstroside D’s glycosidic linkages.
  • In vivo validation of its IDH1/2 inhibition and toxicity profile.
  • Comparative analyses with other Ternstroside analogs (e.g., A, C) if discovered.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ternstroside A
Reactant of Route 2
Ternstroside A

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